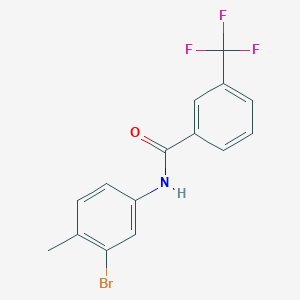

N-(3-溴-4-甲基苯基)-3-(三氟甲基)苯甲酰胺

描述

N-(3-Bromo-4-Methylphenyl)-3-(Trifluoromethyl)Benzamide is a synthetic compound used in various scientific and industrial applications. It is a white crystalline solid with a molecular weight of 286.2 g/mol and a melting point of 135-137°C. It has a chemical formula of C10H8BrF3NO and is generally used as an intermediate in organic synthesis. The compound is also known as N-Bromo-4-Methylbenzamide, 3-(Trifluoromethyl)-, or N-Bromo-4-Methylbenzamide, 3-(Trifluoromethyl)-.

科学研究应用

晶体结构分析

已报道了各种 N-[2-(三氟甲基)苯基]苯甲酰胺的晶体结构,包括 3-溴-N-[2-(三氟甲基)苯基]苯甲酰胺。这些研究专注于了解不同取代苯甲酰胺中苯环之间的二面角,这在晶体学和材料科学领域至关重要 (Suchetan 等人,2016 年)。

合成和抗惊厥活性

已经对苯甲酰胺的合成进行了研究,包括具有 3-溴类似物的苯甲酰胺,以了解其抗惊厥特性。这在药物化学中很重要,特别是在癫痫治疗的开发中 (Mussoi 等人,1996 年)。

抗病原活性

对各种苯甲酰胺衍生物(包括具有溴和三氟甲基基团的衍生物)的抗病原活性的研究突出了它们在开发具有抗生物膜特性的新型抗微生物剂中的潜力。这在解决铜绿假单胞菌和金黄色葡萄球菌等细菌菌株方面尤为重要 (Limban 等人,2011 年)。

金属配合物形成

对金属配合物的合成和表征的研究,特别是具有苯甲酰胺衍生物(包括 4-溴类似物)的 Cu(II) 和 Ni(II) 配合物,对配位化学和在催化和材料科学中的潜在应用具有影响 (Binzet 等人,2009 年)。

药物合成

该化合物已用于合成药物,如抗肿瘤剂尼洛替尼。这突出了它在药物合成和药物开发中的作用 (王丛站,2009 年)。

分子间相互作用的研究

研究卤素介导的非共价相互作用在苯甲酰胺分子(包括用溴和三氟甲基基团取代的苯甲酰胺分子)的晶体堆积中的作用,对于理解固态化学中的分子相互作用至关重要 (Mondal 等人,2018 年)。

光谱表征

N-{[(4-溴苯基)氨基]碳硫代}苯甲酰胺的合成和光谱表征为分子结构提供了有价值的见解,这对于理解这些化合物的性质至关重要 (Saeed 等人,2010 年)。

属性

IUPAC Name |

N-(3-bromo-4-methylphenyl)-3-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrF3NO/c1-9-5-6-12(8-13(9)16)20-14(21)10-3-2-4-11(7-10)15(17,18)19/h2-8H,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRGHVZXTVRPHEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrF3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![sodium 2-[(1-methyl-1H-pyrazol-5-yl)formamido]acetate](/img/structure/B2870992.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methyl-4-propoxybenzenesulfonamide](/img/structure/B2870993.png)

![N-cycloheptyl-3-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]propanamide](/img/structure/B2870997.png)

![1-{4-[(4-Bromophenyl)methoxy]phenyl}ethan-1-ol](/img/structure/B2870998.png)

![3-Benzyl-6-[2-(4-chlorophenyl)-2-oxoethyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2870999.png)

![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(2,6-difluorophenyl)methanone](/img/structure/B2871000.png)

![2-(4-chlorophenyl)-N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]acetamide](/img/structure/B2871015.png)